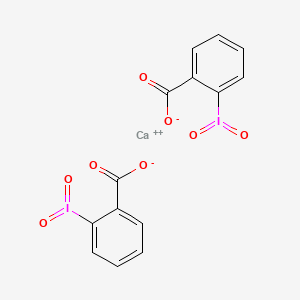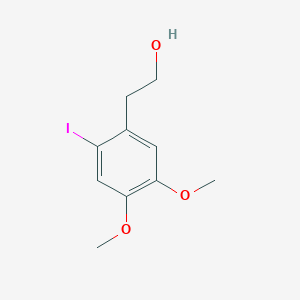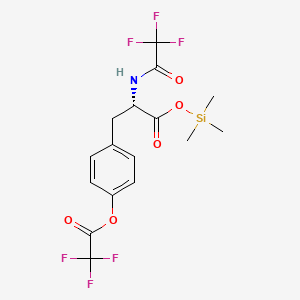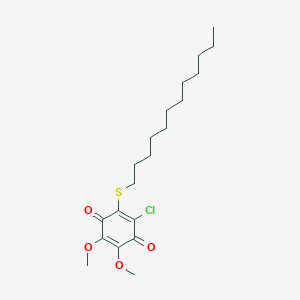
2-Chloro-3-(dodecylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-1,4-benzoquinone and dodecylthiol.
Thioether Formation: The dodecylthio group can be introduced via a nucleophilic substitution reaction using dodecylthiol in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Medicine
Benzoquinones and their derivatives are known for their pharmacological properties. This compound may have potential as an antimicrobial, anticancer, or antioxidant agent, although specific studies would be required to confirm these activities.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone would depend on its specific application. Generally, benzoquinones exert their effects through redox reactions, interacting with biological molecules and enzymes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with a methyl group instead of a dodecylthio group.
5-Chloro-2,3-dimethoxy-1,4-benzoquinone: Lacks the dodecylthio group.
2,3-Dimethoxy-1,4-benzoquinone: Lacks both the chlorine and dodecylthio groups.
Uniqueness
The presence of the dodecylthio group in 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and biological systems. The chlorine atom may also influence its reactivity and biological activity.
Propiedades
Número CAS |
64102-02-9 |
|---|---|
Fórmula molecular |
C20H31ClO4S |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
2-chloro-3-dodecylsulfanyl-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H31ClO4S/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-15(21)16(22)18(24-2)19(25-3)17(20)23/h4-14H2,1-3H3 |
Clave InChI |
XZZRDSLWZIGIPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


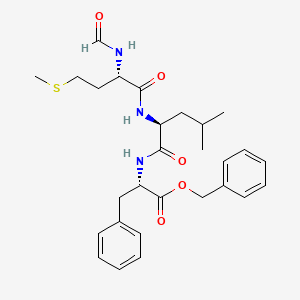
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)

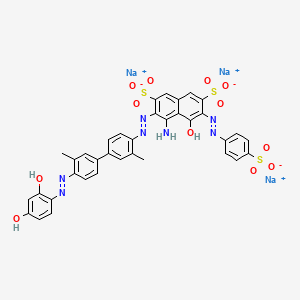
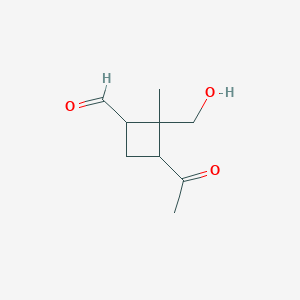

![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)

